4-(4-Methyl-piperazin-1-yl)-pentanoic acid
Description
4-(4-Methyl-piperazin-1-yl)-pentanoic acid is a piperazine derivative featuring a pentanoic acid chain attached to the nitrogen atom of the 4-methylpiperazine moiety.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(3-4-10(13)14)12-7-5-11(2)6-8-12/h9H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULHAHRISZYSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid typically involves the reaction of 4-methylpiperazine with a suitable pentanoic acid derivative. One common method is the alkylation of 4-methylpiperazine with 5-bromopentanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-piperazin-1-yl)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
4-(4-Methyl-piperazin-1-yl)-pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of polymers and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various physiological processes.
Comparison with Similar Compounds
Structural Variations and Implications
- Acid Chain Length: The pentanoic acid chain in the target compound (5 carbons) contrasts with shorter chains in analogs like propanoic acid (3 carbons) and acetic acid (2 carbons). Longer chains may enhance lipophilicity, affecting membrane permeability and pharmacokinetics . Benzoic acid derivatives (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid) introduce aromaticity, which can increase rigidity and influence binding to aromatic amino acid residues in biological targets .
- Piperazine Substituents: The 4-methyl group in the target compound is a common feature in analogs like (4-Methyl-piperazin-1-yl)-acetic acid.
Physicochemical Properties
- Melting Points: 3-(4-Methylpiperazin-1-yl)benzoic acid has a high melting point (187–190°C), likely due to intermolecular hydrogen bonding and aromatic stacking, whereas aliphatic analogs (e.g., pentanoic/propanoic acid derivatives) generally exhibit lower melting points .
- Molecular Weight and Solubility: The methoxyphenyl-substituted pentanoic acid (C₁₆H₂₄N₂O₃, MW 292.37) has a higher molecular weight than the target compound, which may reduce aqueous solubility but improve lipid bilayer penetration .
Biological Activity
4-(4-Methyl-piperazin-1-yl)-pentanoic acid, also known as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its piperazine moiety, which is known for its role in various pharmacological applications, particularly in the modulation of neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 216.29 g/mol. The compound features a pentanoic acid backbone linked to a piperazine ring containing a methyl group at the 4-position.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 216.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 889939-93-9 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those related to the serotonergic and dopaminergic systems. Its structure allows it to act as an agonist or antagonist depending on the specific receptor subtype and context.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Similar piperazine derivatives have been studied for their potential antidepressant effects through modulation of serotonin receptors (5-HT receptors) .
- Anxiolytic Properties : Compounds with similar structures have shown promise in reducing anxiety-like behaviors in preclinical models, likely through GABAergic mechanisms.
- Neuroprotective Effects : Some studies suggest that piperazine derivatives can provide neuroprotection by modulating oxidative stress pathways and enhancing neuronal survival .
Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological profile of various piperazine derivatives, including this compound. It was found to significantly increase the levels of serotonin and norepinephrine in the brain, indicating its potential as an antidepressant agent. The compound demonstrated an EC50 comparable to established antidepressants in cAMP formation assays .
Study 2: Binding Affinity Studies
Binding affinity studies conducted using radiolabeled ligands showed that this compound binds effectively to 5-HT1A receptors. The binding was competitively inhibited by known antagonists, confirming its role as a receptor modulator .
Toxicology and Safety Profile
While the biological activity is promising, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
